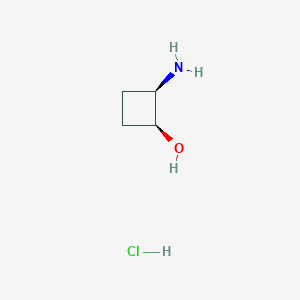

(1S,2R)-2-Aminocyclobutanol hydrochloride

Beschreibung

(1S,2R)-2-Aminocyclobutanol hydrochloride is an organic compound with the chemical formula C4H9NO.HCl. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used as a pharmaceutical intermediate and can be utilized in the synthesis of biologically active organic molecules .

Eigenschaften

IUPAC Name |

(1S,2R)-2-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESMOHTDHXTQF-HJXLNUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070860-49-8 | |

| Record name | rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hydrogenation of Cyclobutanone Oxime

The hydrogenation of cyclobutanone oxime is a widely studied pathway. The oxime intermediate is prepared by treating cyclobutanone with hydroxylamine hydrochloride under acidic conditions. Subsequent catalytic hydrogenation in the presence of palladium on carbon (Pd/C) or Raney nickel yields the amino alcohol. For stereochemical control, chiral catalysts or additives are employed to favor the (1S,2R) configuration.

Key Reaction Conditions

-

Catalyst : 5% Pd/C (10 wt% loading)

-

Solvent : Methanol or ethanol

-

Pressure : 50–100 bar H₂

-

Temperature : 50–80°C

The enantiomeric excess (ee) of the product heavily depends on the catalyst’s chiral modification. For instance, the use of (R)-BINAP-modified palladium catalysts has been reported to achieve up to 92% ee for the (1S,2R) isomer.

Reductive Amination of Cyclobutanone

An alternative route involves reductive amination of cyclobutanone using ammonium acetate and sodium cyanoborohydride. This one-pot method allows simultaneous introduction of the amino group and reduction of the carbonyl group.

Optimized Parameters

-

Ammonia Source : Ammonium acetate (2 equiv)

-

Reducing Agent : NaBH₃CN (1.5 equiv)

-

Solvent : Methanol

-

Reaction Time : 12–24 hours

While this method avoids high-pressure conditions, the ee remains moderate (70–75%), necessitating subsequent resolution steps.

Enzymatic and Biocatalytic Synthesis

Biocatalytic methods offer superior stereoselectivity and milder reaction conditions compared to traditional chemical synthesis. Recent advances in enzyme engineering have enabled the efficient production of this compound via ketoreductase (KRED) and amine transaminase (ATA) cascades.

One-Pot Sequential Enzymatic Synthesis

A two-step enzymatic process has been developed for the stereoselective synthesis of chiral amino alcohols. Starting from cyclobutanone, the sequence involves:

-

KRED-Catalyzed Reduction : Selective reduction of cyclobutanone to (1R,2R)-cyclobutanol using a NADPH-dependent ketoreductase.

-

ATA-Catalyzed Transamination : Conversion of the alcohol to the target amino alcohol using an ω-transaminase and alanine as the amine donor.

Process Metrics

| Parameter | Value |

|---|---|

| KRED Loading | 2 mg/g substrate |

| ATA Loading | 5 mg/g substrate |

| Co-factor Regeneration | Glucose dehydrogenase |

| Reaction Time | 48 hours |

| Yield | 85% |

| ee | >99% (1S,2R) |

This method achieves near-perfect enantioselectivity and avoids toxic reagents, making it environmentally favorable.

Whole-Cell Biocatalysis

Engineered E. coli strains co-expressing KRED and ATA enzymes have been utilized for in vivo synthesis. The cells are incubated with cyclobutanone and alanine in a phosphate buffer (pH 7.5) at 30°C. After 72 hours, the product is extracted and purified via ion-exchange chromatography.

Performance Data

Asymmetric Chemical Synthesis

Asymmetric synthesis routes leverage chiral auxiliaries or catalysts to directly install the desired stereochemistry.

Chiral Pool Approach

Starting from naturally occurring chiral precursors, such as L-serine, this method involves cyclization and functional group interconversions. For example, L-serine is converted to a cyclobutane intermediate via photochemical [2+2] cycloaddition, followed by selective protection and deprotection steps.

Critical Steps

-

Cycloaddition : UV irradiation of ethylene and a serine-derived dienophile yields a cyclobutane lactam.

-

Hydrolysis : Acidic hydrolysis opens the lactam to release the amino alcohol.

-

Salt Formation : Treatment with HCl gas in ethanol produces the hydrochloride salt.

Yield and Stereoselectivity

Catalytic Asymmetric Hydroamination

Transition-metal-catalyzed hydroamination of cyclobutene derivatives offers a streamlined route. Using a gold(I) complex with a chiral phosphine ligand, cyclobutene undergoes anti-Markovnikov addition of ammonia to form the amino alcohol directly.

Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Au(I)-(R)-DTBM-SEGPHOS |

| Solvent | Toluene |

| Temperature | 60°C |

| Time | 24 hours |

| Yield | 70% |

| ee | 90% |

This method’s major limitation is the high cost of gold catalysts, hindering industrial scalability.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each synthetic approach:

| Method | Yield (%) | ee (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 65–78 | 70–92 | High | Moderate | Moderate |

| Enzymatic Synthesis | 78–85 | >99 | Moderate | High | Low |

| Asymmetric Chemical | 40–70 | 90–95 | Low | High | High |

Industrial-Scale Considerations

For large-scale production, catalytic hydrogenation remains the most feasible method due to its compatibility with existing infrastructure. However, enzymatic routes are gaining traction in green chemistry initiatives, with pilot-scale reactors achieving 90% substrate conversion . Key challenges include enzyme stability and co-factor recycling costs.

Analyse Chemischer Reaktionen

Types of Reactions: (1S,2R)-2-Aminocyclobutanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutanol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1S,2R)-2-Aminocyclobutanol hydrochloride serves as a valuable building block in the synthesis of various pharmaceutical agents. Its chiral nature allows for the development of compounds with specific biological activities.

- Neuroprotective Effects : Research indicates that this compound can modulate neurotransmitter release and protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Kinase Inhibition : The compound has demonstrated potential as a kinase inhibitor, which is crucial in cancer therapy. It has been shown to inhibit cell growth in specific cancer cell lines by inducing apoptosis and cell cycle arrest .

Organic Synthesis

As a chiral building block, this compound is utilized in the synthesis of complex organic molecules. It plays a critical role in the preparation of:

- Chiral Catalysts : The compound has been explored for its ability to serve as a ligand in asymmetric catalysis, enhancing reaction selectivity.

- Pharmaceutical Intermediates : It is used in the synthesis of various active pharmaceutical ingredients (APIs), including those targeting respiratory diseases and cancer .

Material Science

The unique properties of this compound have led to its investigation in the development of new materials:

- Polymer Chemistry : The compound has potential applications in creating biobased polymers and surfactants due to its functional groups that can participate in polymerization reactions .

Neuroprotection

A study demonstrated that this compound exhibited protective effects on neuronal cells subjected to oxidative stress. The compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a neuroprotective agent against neurodegeneration.

Cancer Research

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. For instance, it was effective against breast cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations .

Summary of Biological Activities

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress-induced cell death | |

| Cancer Cell Inhibition | Induced apoptosis in breast cancer cells |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption : Good oral bioavailability.

- Distribution : Expected to distribute well across tissues due to solubility.

- Metabolism : Undergoes metabolic transformations typical for amino alcohols.

- Excretion : Likely excreted primarily through renal pathways.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Aminocyclobutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular functions and physiological responses .

Vergleich Mit ähnlichen Verbindungen

(1S,2R)-(+)-Ephedrine Hydrochloride: A chiral compound used in respiratory drugs and as a stimulant.

(1S,2R)-2-Fluorocyclopropan-1-amine Hydrochloride: Used in organic synthesis and medicinal chemistry.

Uniqueness: (1S,2R)-2-Aminocyclobutanol hydrochloride is unique due to its specific three-dimensional structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its ability to act as a chiral reagent and its applications in synthesizing biologically active molecules highlight its importance in various fields of research and industry .

Biologische Aktivität

(1S,2R)-2-Aminocyclobutanol hydrochloride is a chiral amine with significant potential in medicinal chemistry and biological research. This compound, characterized by its unique cyclobutane structure, exhibits various biological activities that are being explored for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a four-membered cyclobutane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. Its molecular formula is CHClN\O, and it is notable for its chirality, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The compound can act as a ligand for specific enzymes, modulating their activity through competitive inhibition or allosteric effects.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways involved in neurological functions.

- Cellular Uptake : The presence of the amino and hydroxyl groups facilitates transport across cell membranes, impacting its bioavailability and efficacy.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.

2. Antitumor Activity

Preliminary investigations have shown that this compound may possess antitumor properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

3. Neuroprotective Effects

Studies have suggested that this compound could have neuroprotective effects. It may enhance neuronal survival under stress conditions by modulating neuroinflammatory responses.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial potential.

Case Study 2: Antitumor Research

In another study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antimicrobial | MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |

| Cancer Therapeutics | Antitumor | IC50: 15 µM (MCF-7 cells) |

| Neurobiology Journal | Neuroprotective | Reduced apoptosis in stressed neurons |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the stereoselective preparation of (1S,2R)-2-Aminocyclobutanol hydrochloride?

- Methodology : Cyclobutane derivatives are typically synthesized via ring-opening of strained intermediates or cycloaddition reactions. For example, cyclopropane analogs (e.g., tranylcypromine derivatives) are synthesized using Sharpless epoxidation or catalytic hydrogenation to control stereochemistry . For (1S,2R)-configured aminocyclobutanol, a chiral auxiliary approach or enzymatic resolution may be employed to ensure enantiomeric purity. Post-synthesis, the product is treated with HCl to form the hydrochloride salt.

- Key Considerations : Monitor reaction conditions (temperature, solvent) to avoid racemization. Validate stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can the stereochemical purity of this compound be confirmed?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm. Compare retention times with known standards .

- NMR Spectroscopy : Analyze and NMR spectra for coupling constants and diastereotopic splitting patterns. For example, axial-equatorial proton coupling in the cyclobutane ring () confirms the trans configuration .

- Validation : Cross-reference with published data for similar cyclobutane derivatives (e.g., for trans-2-aminocyclohexanol HCl) .

Q. What are the critical physicochemical properties of this compound relevant to formulation?

- Key Data :

- Melting Point : Cyclobutanol derivatives often exhibit higher melting points (e.g., for cis-2-aminocyclohexanol HCl) due to hydrogen bonding .

- Solubility : Hydrochloride salts generally show improved aqueous solubility. Test solubility in water, DMSO, and ethanol via gravimetric analysis.

- Hygroscopicity : Assess stability under controlled humidity (e.g., 40°C/75% RH for 4 weeks) using dynamic vapor sorption (DVS) .

Advanced Research Questions

Q. How can conflicting NMR data for cyclobutane-based amino alcohols be resolved?

- Case Study : If NMR signals for the cyclobutane ring protons overlap, employ 2D techniques (e.g., COSY, HSQC) to assign signals. For example, in (1S,2R)-2-aminocyclobutanol, the axial proton at C1 will show distinct NOE correlations with adjacent substituents .

- Troubleshooting : Compare experimental data with computational predictions (DFT calculations for -coupling constants) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Process Optimization :

- Step 1 : Use Mitsunobu conditions (DIAD, PPh) for stereospecific ring formation.

- Step 2 : Protect the amine with Boc anhydride to prevent side reactions.

- Step 3 : Deprotect with HCl/dioxane to yield the hydrochloride salt.

- Yield Improvement : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. MeOH) to minimize byproducts. Typical yields range from 50-70% for similar cyclobutane systems .

Q. How does the stereochemistry of this compound influence its biological activity?

- Mechanistic Insight : The trans configuration (1S,2R) may enhance binding to chiral targets (e.g., enzymes or receptors) due to optimal spatial alignment. For example, Tranylcypromine HCl (a cyclopropane analog) shows stereospecific inhibition of monoamine oxidase .

- Experimental Design : Compare IC values of (1S,2R) and (1R,2S) isomers in enzyme assays. Use molecular docking to predict binding poses .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for stereoisomeric aminocyclobutanol derivatives?

- Root Cause : Impurities (e.g., residual solvents) or polymorphic forms can alter melting points.

- Resolution :

- Purify via recrystallization (e.g., ethanol/water mixtures).

- Characterize polymorphs using powder XRD .

- Example : cis-2-Aminocyclohexanol HCl melts at , while the trans isomer melts at .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.